

Application Note: Calcium Diiodide Hydrate as a Bifunctional Lewis Acid-Nucleophile System

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Compound of Interest

Compound Name: Calcium;diiodide;hydrate

CAS No.: 71626-98-7

Cat. No.: B1591387

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Executive Summary

Calcium diiodide hydrate (

) is an underutilized yet highly effective reagent in modern organic synthesis. Distinguished by its "hard" cation (

) and "soft" anion (

) character, it functions as a dual-activation system capable of simultaneous Lewis acid activation and nucleophilic attack. This guide details its superior utility in chemoselective ester hydrolysis (preserving acid-labile groups like Boc/Fmoc) and regioselective epoxide ring-opening, offering a milder, greener alternative to traditional reagents like

,

, or strong protic acids.

Mechanistic Principles: The "Push-Pull" Activation

The utility of

stems from the synergistic behavior of its ions:

- Oxophilic Activation (

): The calcium cation coordinates strongly to hard oxygen centers (carbonyls, epoxides), increasing the electrophilicity of the adjacent carbon.

- Nucleophilic Attack (

): The iodide ion, being a soft and potent nucleophile, attacks the activated carbon.

- Hydrate Functionality: Unlike anhydrous Lewis acids (

), the hydrate water often acts as a requisite proton source or hydrolysis agent in situ, making the reagent easier to handle and compatible with aqueous-organic solvent mixtures.

DOT Diagram 1: Mechanistic Pathway (Ester Hydrolysis)

The following diagram illustrates the cooperative mechanism during methyl ester cleavage, a key application for peptide synthesis.



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Caption: Cooperative activation mechanism where Calcium coordinates the carbonyl oxygen, facilitating S_N2 attack by Iodide on the methyl group.

Application I: Orthogonal Hydrolysis of Methyl Esters

Context: Standard ester hydrolysis (LiOH/NaOH) or acid hydrolysis (HCl) often cleaves protecting groups like Fmoc or Boc.

offers a neutral-to-mildly-basic alternative that cleaves methyl esters while leaving Fmoc, Boc, and t-Butyl esters intact.

Protocol A: Fmoc-Compatible Methyl Ester Cleavage

Based on recent "Green Chemistry" methodologies (e.g., MDPI Molecules, 2022).

Reagents:

- Substrate: Amino acid methyl ester (Fmoc-protected).
- Reagent: Calcium Diiodide Hydrate ().
- Solvent: Acetone (Technical grade is acceptable).
- Additives: Water (minimal).

Step-by-Step Methodology:

- Preparation: Dissolve the Fmoc-amino acid methyl ester (1.0 equiv) in Acetone (0.2 M concentration).
- Reagent Addition: Add (8–10 equiv) directly to the stirring solution.
 - Note: The reaction is heterogeneous initially.
- Reaction: Heat the mixture to 60°C (reflux) with vigorous stirring.
 - Monitoring: Monitor via TLC or UPLC-MS. Reaction typically completes in 4–6 hours.
 - Visual Cue: The solution may turn pale yellow due to trace liberation; this does not affect yield.
- Quench & Workup:
 - Cool to Room Temperature (RT).
 - Concentrate acetone under reduced pressure.
 - Dilute residue with EtOAc and wash with

(to remove iodine) followed by

(to protonate the acid).

- Dry organic layer over

and concentrate.^[1]

Data Summary: Selectivity Profile | Protecting Group | Stability with

| Stability with LiOH | Stability with TFA | | :--- | :--- | :--- | :--- | | Fmoc | Stable | Unstable (Cleaved) | Stable | | Boc | Stable | Stable | Unstable (Cleaved) | | Methyl Ester | Cleaved | Cleaved | Stable | | t-Butyl Ester | Stable | Stable | Unstable |

Application II: Regioselective Ring-Opening of Epoxides

Context:

converts epoxides to iodohydrins. Unlike strong acids (which favor attack at the more substituted carbon due to carbocation character) or strong bases (steric control),

typically follows a chelation-controlled steric pathway, favoring attack at the less hindered carbon in aliphatic epoxides, with high functional group tolerance.

Protocol B: Synthesis of -Iodohydrins

Reagents:

- Substrate: Epoxide (Aliphatic or Styrenyl).

- Reagent:

(1.2 – 1.5 equiv).

- Solvent: Acetonitrile (

) or THF.

Step-by-Step Methodology:

- Setup: Purge a round-bottom flask with

 . Add

(1.2 equiv) and dry

(5 mL per mmol substrate).
- Addition: Cool to 0°C. Add the epoxide dropwise (neat or in minimal

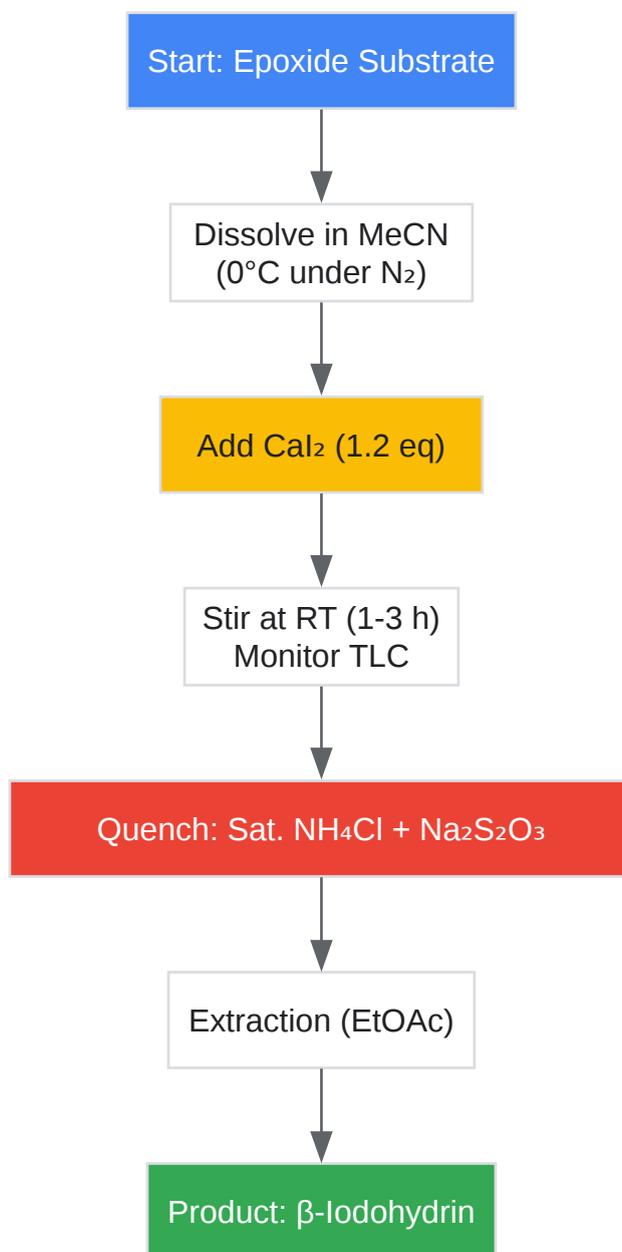
).
- Execution: Allow to warm to RT. Stir for 1–3 hours.
 - Mechanism Check: The Calcium ion coordinates the epoxide oxygen. The Iodide attacks the less sterically hindered carbon (anti-Markovnikov-like regioselectivity for aliphatic chains).
- Workup:
 - Quench with saturated aqueous

 .
 - Extract with

 or

 .
 - Wash with dilute sodium thiosulfate (remove yellow color).
- Purification: Flash chromatography (Silica gel). Note: Iodohydrins can be unstable; avoid prolonged exposure to silica.

DOT Diagram 2: Experimental Workflow (Epoxide Opening)



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Caption: Step-by-step workflow for the regioselective conversion of epoxides to iodohydrins using Calcium Iodide.

Handling, Safety, and Storage

- Hygroscopic Nature:

is extremely hygroscopic. While the hydrate is used in these protocols, it should still be stored in a desiccator. If the powder becomes a wet slurry, the stoichiometry will be inaccurate.

- **Light Sensitivity:** Iodides oxidize to elemental iodine () upon exposure to light and air (turning yellow/brown). Store in amber glass.
- **Reaction Safety:** The reaction with epoxides can be exothermic. Always add the epoxide slowly at 0°C.
- **Compatibility:** Compatible with glass and PTFE. Avoid metal spatulas if possible to prevent trace metal exchange, though generally robust.

References

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- **Ester Cleavage (Al/I₂ Comparison):** Sang, D., et al. (2021).[3][4] "Cleavage of Carboxylic Esters by Aluminum and Iodine." *The Journal of Organic Chemistry*, 86(6), 4254–4261. (Contextual comparison for iodide-based cleavage). [[Link](#)]

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- [3. Cleavage of Carboxylic Esters by Aluminum and Iodine \[organic-chemistry.org\]](#)
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